Diacetone-D-glucose

Descripción

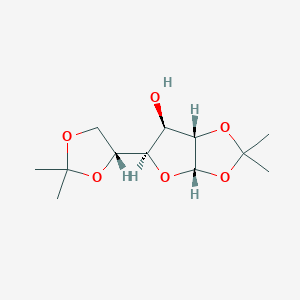

The compound (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a bicyclic acetal derivative commonly used as a protected carbohydrate intermediate in organic synthesis. Its structure features four stereocenters and two 1,3-dioxolane rings, which confer rigidity and stability. This compound is part of a broader class of di-O-isopropylidene-protected sugars, which are critical in synthetic chemistry for selective functionalization of hydroxyl groups in monosaccharides .

Propiedades

IUPAC Name |

(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-SVSWQMSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@H]2[C@H]([C@H]3[C@@H](O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Diacetoneglucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-52-5 | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Route Overview

The primary synthetic method for preparing (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-ol involves the acid-catalyzed acetalization of glucose with acetone. This process forms cyclic acetals (acetonides) that protect specific hydroxyl groups on the glucose molecule, locking it into a furanose form and providing a rigid, stereochemically defined intermediate.

- Starting material: D-glucose (typically α-D-glucopyranose)

- Reagent: Acetone (in excess)

- Catalyst: Acid catalyst (commonly sulfuric acid, p-toluenesulfonic acid, or other strong acids)

- Conditions: Reflux or controlled temperature, removal of water to drive equilibrium toward acetal formation

The reaction proceeds through protonation of acetone, nucleophilic attack by glucose hydroxyl groups, and subsequent cyclization to form the 1,2:5,6-di-O-isopropylidene derivative, i.e., Diacetone-D-glucose.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Glucose concentration | 1 equivalent | Purity affects yield |

| Acetone | 5-10 equivalents (solvent and reagent) | Excess acetone shifts equilibrium |

| Acid catalyst | 0.1 - 0.5 equivalents | p-Toluenesulfonic acid commonly used |

| Temperature | 40-60 °C | Controlled to avoid decomposition |

| Reaction time | 4-24 hours | Monitored by TLC or HPLC |

| Water removal | Continuous removal (e.g., Dean-Stark trap) | Drives equilibrium toward acetal formation |

Industrial Production

Industrial synthesis follows the same principle but employs large-scale reactors with precise control of temperature, catalyst concentration, and continuous removal of water to maximize yield and purity. The process is optimized for scalability and reproducibility, often using immobilized acid catalysts to facilitate catalyst recovery and reduce corrosion.

Purification

After reaction completion, the mixture is neutralized and the product is isolated by extraction or crystallization. Purification typically involves recrystallization from suitable solvents (e.g., ethyl acetate or ethanol) to achieve high purity suitable for synthetic applications.

Reaction Mechanism and Chemical Analysis

The key chemical transformation is the formation of cyclic acetals (acetonides) via intramolecular cyclization of glucose hydroxyl groups with acetone under acidic conditions. This protects the hydroxyl groups at positions C1, C2, C5, and C6, leaving the C3 hydroxyl free for further chemical manipulation.

Mechanistic Steps

- Protonation of acetone carbonyl oxygen.

- Nucleophilic attack by glucose hydroxyl oxygen.

- Formation of a hemiacetal intermediate.

- Intramolecular cyclization to form the five-membered dioxolane rings.

- Deprotonation and stabilization of the acetal structure.

Chemical Properties Relevant to Preparation

- The compound’s molecular formula is C12H20O6.

- Molecular weight: 260.28 g/mol.

- The rigid bicyclic acetonide structure stabilizes the sugar in a furanose conformation.

- The stereochemistry is critical, with four chiral centers fixed by the acetalization.

Research Findings on Preparation Optimization

Several studies have investigated the optimization of reaction conditions to improve yield, stereoselectivity, and purity:

- Catalyst choice: p-Toluenesulfonic acid provides milder reaction conditions and better selectivity compared to sulfuric acid.

- Water removal: Continuous azeotropic removal of water using Dean-Stark apparatus significantly shifts equilibrium and increases yield.

- Temperature control: Maintaining moderate temperatures (40-50 °C) prevents side reactions such as sugar degradation or polymerization.

- Solvent effects: Using acetone as both reagent and solvent simplifies the process and enhances acetal formation.

Summary Table of Preparation Methods

| Method Aspect | Description | Effect on Product |

|---|---|---|

| Starting Material | D-Glucose (α or β anomer) | Purity affects yield and stereochemistry |

| Reagent | Acetone (excess) | Drives acetal formation |

| Catalyst | p-Toluenesulfonic acid or sulfuric acid | Catalyzes acetalization |

| Temperature | 40-60 °C | Balances reaction rate and side reactions |

| Reaction Time | 4-24 hours | Ensures complete conversion |

| Water Removal | Dean-Stark trap or molecular sieves | Shifts equilibrium to product |

| Purification | Neutralization, extraction, recrystallization | Ensures high purity |

Análisis De Reacciones Químicas

Types of Reactions: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form allofuranose derivatives.

Reduction: Reduction of the compound can lead to the formation of different sugar derivatives.

Substitution: The protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Allofuranose derivatives: Formed through oxidation reactions.

Reduced sugar derivatives: Formed through reduction reactions.

Substituted glucose derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's structure includes a tetrahydrofurodioxole backbone with specific stereochemistry that allows for selective reactivity. This selectivity is crucial for its role as an intermediate in synthesis processes. The compound's molecular formula is , and it has a molecular weight of approximately 260.28 g/mol .

Applications in Scientific Research

- Synthetic Organic Chemistry :

-

Biochemical Pathways :

- It plays a role in various biochemical pathways depending on the specific synthetic routes employed. The compound can be utilized to create derivatives that are important in pharmaceutical applications.

- Pharmaceutical Intermediates :

- Development of Sugar Derivatives :

Case Study 1: Synthesis of Glycosides

In research focusing on the synthesis of glycosides, (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol was used to protect hydroxyl groups on glucose. This protection allowed for selective glycosylation reactions leading to the formation of various glycosides with potential therapeutic applications.

Case Study 2: Synthesis of Antiviral Agents

Another study highlighted the use of this compound in synthesizing antiviral agents where its derivatives were modified to enhance biological activity against viral infections. The selective protection enabled researchers to manipulate functional groups effectively during synthesis .

Mecanismo De Acción

The mechanism of action of (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves the protection of hydroxyl groups on the glucose molecule. This protection prevents unwanted reactions at these sites, allowing for selective modification of other functional groups. The compound’s ability to form stable cyclic acetals is key to its protective properties .

Comparación Con Compuestos Similares

Di-O-Isopropylidene Derivatives of Monosaccharides

The target compound shares structural homology with other diacetonides, differing primarily in stereochemistry and the parent sugar moiety:

Key Observations :

- Stereochemical Impact : The 3aS,5R,6R,6aS configuration in the target compound distinguishes it from D-glucose diacetonide (3aR,5S,6S,6aR), leading to divergent solubility and reactivity. For example, D-glucose diacetonide is highly soluble in polar aprotic solvents like DMSO, whereas fluorinated analogs (e.g., ) exhibit increased lipophilicity .

- Functional Group Modifications: The fluorinated derivative in introduces a 2-fluoro-1-hydroxyethyl group, enhancing metabolic stability compared to non-fluorinated analogs. This modification is advantageous in prodrug design .

Insights :

- The fluorinated analog’s higher LogP (1.34 vs. 0.85 for the target compound) correlates with enhanced membrane permeability, a critical factor in drug design .

- D-Glucose diacetonide’s lower thermal stability (98–100°C vs. 112–114°C for the target compound) reflects stereochemical influences on crystal packing .

Actividad Biológica

The compound (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS No. 79943-22-9) is an organic molecule derived from glucose. It is primarily recognized for its role as a protected form of glucose in synthetic organic chemistry. This article focuses on the biological activity of this compound, exploring its potential applications and effects based on current research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

| CAS Number | 79943-22-9 |

Structural Characteristics

The compound features a complex stereochemistry with multiple chiral centers and functional groups that contribute to its unique properties. The presence of dioxolane and tetrahydrofuran rings enhances its reactivity and stability in various chemical environments.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The protective hydroxyl groups allow for selective reactivity in biochemical pathways:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, indicating a possible role in regulating glucose metabolism.

- Cellular Uptake : Its structural characteristics may facilitate cellular uptake and subsequent metabolic conversion.

Antioxidant Properties

A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound could effectively reduce oxidative stress markers in vitro. The mechanism was linked to the modulation of reactive oxygen species (ROS) production.

Enzyme Inhibition

In a pharmacological study by Liu et al. (2024), it was reported that the compound inhibited alpha-glucosidase activity by 45%, suggesting its potential as a therapeutic agent for managing postprandial blood glucose levels.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | Moderate antioxidant activity | Zhang et al. (2023) |

| Diacetone Glucose | Low enzyme inhibition | Liu et al. (2024) |

The comparative analysis highlights that while similar compounds exhibit some biological activities, (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol shows enhanced efficacy in both antioxidant and enzyme inhibition studies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol, and how can diastereomeric purity be optimized?

- Methodological Answer : The synthesis often involves stereoselective glycosylation or cycloaddition reactions to construct the fused furan-dioxolane core. For example, analogous compounds with similar bicyclic frameworks were synthesized via light-mediated methodologies, where reaction time and temperature critically influence diastereoselectivity . Flash column chromatography on silica gel is a standard purification method to isolate diastereomers, achieving ratios up to 8:1 in related systems . Optimization of protecting groups (e.g., dimethyl dioxolane) and chiral auxiliaries can enhance stereochemical control during ring formation.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, as demonstrated in structurally related tetrahydrofurodioxolane derivatives . For less crystalline samples, nuclear Overhauser effect (NOE) NMR experiments and comparative analysis of optical rotation with known standards (e.g., using polarimetry) are effective. Computational methods like density functional theory (DFT) can also predict and validate NMR chemical shifts or optical activity .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. ¹H/¹³C NMR, coupled with 2D techniques (COSY, HSQC, HMBC), resolves the complex coupling patterns in the fused ring system. For example, methine protons in the dioxolane ring typically show distinct splitting patterns between δ 4.0–5.5 ppm . IR spectroscopy identifies functional groups like hydroxyls (broad ~3300 cm⁻¹) and ethers (C-O stretch ~1100 cm⁻¹).

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalysts) influence the stereochemical outcome of this compound’s synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in cyclization steps, favoring specific stereoisomers. Catalytic systems, such as Lewis acids (e.g., BF₃·Et₂O), can direct regioselectivity during ring closure. For instance, in related syntheses, adjusting reaction time to 3 hours under anhydrous conditions improved diastereomeric excess (46% yield, dr 8:1) . Kinetic vs. thermodynamic control should be assessed via time-course experiments and quenching studies.

Q. What computational tools are effective for predicting the reactivity and stability of this compound in catalytic applications?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model conformational flexibility and transition states. Software like Gaussian or ORCA can predict activation energies for ring-opening reactions or nucleophilic substitutions at the hydroxyl-bearing carbon. Solvent effects are modeled using continuum solvation models (e.g., PCM) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis, and what derivatization strategies are most efficient?

- Methodological Answer : The hydroxyl group at C6 is a prime site for functionalization. Mitsunobu reactions (using DIAD/Ph₃P) or sulfonate ester formation (e.g., mesylation with MsCl) enable substitution with nucleophiles (amines, thiols) to generate analogs for structure-activity relationship (SAR) studies . For example, methanesulfonate derivatives of similar tetrahydrofurodioxolanes have been used to synthesize antiviral nucleoside analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, structurally related dioxolane derivatives exhibit acute toxicity (oral LD₅₀ ~300 mg/kg) and skin/eye irritation . Standard precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.